2-Amino-6-phenylhexanoic acid
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Overview
Description
2-Amino-6-phenylhexanoic acid is an organic compound with the molecular formula C12H17NO2. It is a derivative of hexanoic acid, featuring an amino group at the second position and a phenyl group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-phenylhexanoic acid typically involves the reaction of 6-phenylhexanoic acid with ammonia or an amine source under controlled conditions. One common method is the reductive amination of 6-phenylhexanoic acid using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-phenylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base like pyridine.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
2-Amino-6-phenylhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-phenylhexanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-phenylhexanoic acid: Unique due to its specific substitution pattern.
2-Amino-5-phenylpentanoic acid: Similar structure but with a shorter carbon chain.
2-Amino-7-phenylheptanoic acid: Similar structure but with a longer carbon chain.
Uniqueness
This compound stands out due to its balanced hydrophobic and hydrophilic properties, making it versatile for various applications. Its specific substitution pattern allows for unique interactions with biological targets, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-amino-6-phenylhexanoic acid |
InChI |
InChI=1S/C12H17NO2/c13-11(12(14)15)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,13H2,(H,14,15) |
InChI Key |
PZXDKILRPSNHBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC(C(=O)O)N |
Origin of Product |
United States |
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